Home > Products > Screening Compounds P10309 > 2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile
2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile -

2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile

Catalog Number: EVT-5502947
CAS Number:
Molecular Formula: C21H11F3N2OS
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid

Compound Description: This compound serves as a key intermediate in the synthesis of 2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile. []

Relevance: (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid shares the core furan-trifluoromethylphenyl motif with the target compound, 2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile. It is converted to the target compound through a multi-step synthesis. []

2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one

Compound Description: This compound is another intermediate in the synthetic pathway to 2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile. []

Relevance: 2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one incorporates the furan and trifluoromethylphenyl moieties of 2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile within its fused ring system, highlighting its close structural relation as a synthetic precursor. []

2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine

Compound Description: This compound is a direct precursor to the target compound, 2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile, in the synthetic pathway described. []

Relevance: This compound shares the same furan-trifluoromethylphenyl core structure with 2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile, further emphasizing their close structural relationship. []

2-(Benzothiazol-2-ylthio)acetonitrile

Compound Description: This compound serves as a common starting material for synthesizing a variety of acrylonitrile derivatives, including 2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile. []

Relevance: 2-(Benzothiazol-2-ylthio)acetonitrile provides the benzothiazole-acrylonitrile structural motif found in the target compound, 2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile. []

3-Furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile Derivatives

Compound Description: This series of compounds, structurally similar to the target compound, were synthesized and evaluated for their anticancer properties. Some of these derivatives exhibited moderate anticancer activity against specific cancer cell lines. []

Relevance: These compounds share the acrylonitrile, furan, and thiazole moieties with 2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile, differing primarily in the substituents on the thiazole ring and the presence of a trifluoromethyl group. []

Properties

Product Name

2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile

Molecular Formula

C21H11F3N2OS

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C21H11F3N2OS/c22-21(23,24)15-5-3-4-13(10-15)18-9-8-16(27-18)11-14(12-25)20-26-17-6-1-2-7-19(17)28-20/h1-11H/b14-11-

InChI Key

BHMINWATBQCYAR-KAMYIIQDSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.